molecular formula C10H19N3O2S B13640737 1-(Azetidin-3-yl)-4-(cyclopropanesulfonyl)piperazine

1-(Azetidin-3-yl)-4-(cyclopropanesulfonyl)piperazine

Cat. No.: B13640737
M. Wt: 245.34 g/mol
InChI Key: UWUBLFKXDXHLHG-UHFFFAOYSA-N
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Description

1-(Azetidin-3-yl)-4-(cyclopropanesulfonyl)piperazine is a compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features an azetidine ring and a piperazine ring, both of which are known for their versatility in medicinal chemistry and other scientific domains.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Azetidin-3-yl)-4-(cyclopropanesulfonyl)piperazine typically involves the reaction of azetidine derivatives with piperazine derivatives under specific conditions. One common method includes the use of cyclopropanesulfonyl chloride as a sulfonylating agent. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(Azetidin-3-yl)-4-(cyclopropanesulfonyl)piperazine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the azetidine ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium azide in polar aprotic solvents.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted azetidine derivatives.

Scientific Research Applications

1-(Azetidin-3-yl)-4-(cyclopropanesulfonyl)piperazine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(Azetidin-3-yl)-4-(cyclopropanesulfonyl)piperazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-(Azetidin-3-yl)piperazine hydrochloride
  • 1-(1-(Propylsulfonyl)azetidin-3-yl)piperazine
  • 1-(Diphenylmethyl)-3-azetidinyl methanesulfonate

Uniqueness

1-(Azetidin-3-yl)-4-(cyclopropanesulfonyl)piperazine stands out due to its unique combination of the azetidine and piperazine rings, along with the cyclopropanesulfonyl group. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds.

Properties

Molecular Formula

C10H19N3O2S

Molecular Weight

245.34 g/mol

IUPAC Name

1-(azetidin-3-yl)-4-cyclopropylsulfonylpiperazine

InChI

InChI=1S/C10H19N3O2S/c14-16(15,10-1-2-10)13-5-3-12(4-6-13)9-7-11-8-9/h9-11H,1-8H2

InChI Key

UWUBLFKXDXHLHG-UHFFFAOYSA-N

Canonical SMILES

C1CC1S(=O)(=O)N2CCN(CC2)C3CNC3

Origin of Product

United States

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